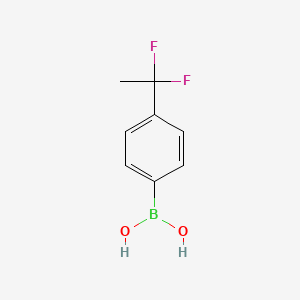

(4-(1,1-Difluoroethyl)phenyl)boronic acid

Description

BenchChem offers high-quality (4-(1,1-Difluoroethyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1,1-Difluoroethyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H9BF2O2 |

|---|---|

Molecular Weight |

185.97 g/mol |

IUPAC Name |

[4-(1,1-difluoroethyl)phenyl]boronic acid |

InChI |

InChI=1S/C8H9BF2O2/c1-8(10,11)6-2-4-7(5-3-6)9(12)13/h2-5,12-13H,1H3 |

InChI Key |

SKDLDQKIRXQHRI-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)(F)F)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of (4-(1,1-Difluoroethyl)phenyl)boronic Acid: An In-Depth Technical Guide

Executive Summary & Strategic Analysis

The 1,1-difluoroethyl group (

Synthesizing (4-(1,1-Difluoroethyl)phenyl)boronic acid requires a strategic disconnection. While direct fluorination of carbonyl-containing boronic acids seems intuitive, it is fraught with chemoselectivity issues. Boronic acids are Lewis acidic; reagents like DAST (diethylaminosulfur trifluoride) can complex with the boron center, leading to decomposition or difficult purifications. Furthermore, electrophilic fluorination conditions often induce protodeboronation.

Therefore, the "Boron-Last" Strategy is the industry-standard approach for high-purity synthesis. This route constructs the sensitive gem-difluoro moiety on a halo-arene precursor before installing the boronic acid functionality.

Retrosynthetic Analysis

The retrosynthetic logic prioritizes the stability of the C-F bonds during the metallation step.

Figure 1: Retrosynthetic disconnection showing the "Boron-Last" approach.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Bromo-4-(1,1-difluoroethyl)benzene

Objective: Convert the acetyl group to a 1,1-difluoroethyl group using nucleophilic fluorination.

Reagents:

-

Substrate: 4'-Bromoacetophenone (CAS: 99-90-1)

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride). Note: Deoxo-Fluor is thermally more stable than DAST.

-

Solvent: Dichloromethane (DCM), anhydrous.

Mechanism: The carbonyl oxygen attacks the sulfur atom of DAST, releasing HF. The fluoride ion then attacks the carbocationic center, eventually displacing the sulfur leaving group to form the gem-difluoro motif.

Figure 2: Simplified mechanism of deoxofluorination.

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Charge: Add 4'-Bromoacetophenone (10.0 g, 50 mmol) and anhydrous DCM (100 mL). Cool the solution to 0 °C using an ice bath.

-

Addition: Slowly add DAST (13.2 mL, 100 mmol, 2.0 equiv) dropwise via syringe over 20 minutes. Caution: DAST fumes are corrosive.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 16–24 hours. Monitor by TLC (hexane/EtOAc) or GC-MS. The starting ketone should be consumed.

-

Quench (Critical): Cool the mixture back to 0 °C. Slowly pour the reaction mixture into a beaker containing saturated aqueous NaHCO₃ (200 mL) and crushed ice. Warning: Vigorous CO₂ evolution and potential HF release.

-

Workup: Extract with DCM (3 x 50 mL). Wash combined organics with water and brine. Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the residue via silica gel flash chromatography (100% Hexanes to 5% EtOAc/Hexanes).

-

Yield: Expect 75–85% as a colorless to pale yellow oil.

-

Data: ¹H NMR (CDCl₃) δ 7.50 (d, 2H), 7.35 (d, 2H), 1.90 (t, J=18 Hz, 3H).

-

Step 2: Borylation via Lithium-Halogen Exchange

Objective: Convert the aryl bromide to the boronic acid.

Reagents:

-

Substrate: 1-Bromo-4-(1,1-difluoroethyl)benzene (from Step 1).[1]

-

Lithiation Agent: n-Butyllithium (n-BuLi), 2.5 M in hexanes.

-

Boron Source: Triisopropyl borate (B(OiPr)₃) or Trimethyl borate.

-

Solvent: THF, anhydrous.

Protocol:

-

Setup: Flame-dry a 3-neck RBF under argon atmosphere.

-

Charge: Add 1-Bromo-4-(1,1-difluoroethyl)benzene (5.0 g, 22.6 mmol) and anhydrous THF (50 mL).

-

Cooling: Cool the solution to -78 °C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi (10.0 mL, 25 mmol, 1.1 equiv) dropwise over 15 minutes. Maintain internal temperature below -70 °C.

-

Insight: The electron-withdrawing nature of the -CF₂CH₃ group stabilizes the lithiated intermediate slightly, but temperature control is crucial to prevent benzylic defluorination.

-

-

Borylation: Stir for 30 minutes at -78 °C. Add Triisopropyl borate (7.8 mL, 34 mmol, 1.5 equiv) in one portion.

-

Warming: Stir at -78 °C for 1 hour, then remove the cooling bath and allow to warm to RT overnight.

-

Hydrolysis: Cool to 0 °C. Quench with 2N HCl (30 mL) and stir vigorously for 1 hour. This hydrolyzes the boronate ester to the free acid.[2]

-

Workup: Extract with EtOAc (3 x 40 mL). Wash combined organics with brine. Dry over MgSO₄.[1]

-

Purification: Concentrate the solvent. The residue is often a sticky solid. Recrystallize from Acetonitrile/Water or precipitate by adding Hexanes to a concentrated DCM solution.

-

Yield: Expect 60–70%.

-

Appearance: White solid.

-

Key Data Summary

| Parameter | Value / Description |

| CAS Number | 1245917-47-6 (Boronic Acid) |

| Molecular Formula | C₈H₉BF₂O₂ |

| Molecular Weight | 185.96 g/mol |

| ¹H NMR (DMSO-d₆) | δ 8.15 (s, 2H, OH), 7.80 (d, 2H), 7.50 (d, 2H), 1.95 (t, J=19 Hz, 3H) |

| ¹⁹F NMR | ~ -85 to -90 ppm (quartet) |

| Storage | 2–8 °C, under inert gas (Boronic acids can dehydrate to boroxines) |

Safety & Handling (E-E-A-T)

-

DAST Hazards: DAST is shock-sensitive when heated and reacts violently with water to produce HF. Never heat DAST reactions above 50 °C in a closed system without blast protection. Use plastic/Teflon ware for workup if possible to avoid glass etching by HF [1].

-

Boronic Acid Stability: Boronic acids exist in equilibrium with their trimeric anhydrides (boroxines).[2] If precise stoichiometry is required for subsequent Suzuki couplings, it is often better to convert the acid to the Pinacol Ester (using pinacol and MgSO₄ in ether) for easier handling and mass balance [2].

References

-

Use of DAST in Organic Synthesis: Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Synthesis, 2002(17), 2561–2578. Link

-

Boronic Acid Synthesis & Handling: Hall, D. G. (Ed.).[1] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Synthesis of 1-bromo-4-(1,1-difluoroethyl)benzene: Bioorganic & Medicinal Chemistry Letters (2011), 21(11), 3222-3226. (Example protocol for DAST fluorination of acetophenones). Link

Sources

Introduction: A Modern Building Block for Complex Molecule Synthesis

An In-depth Technical Guide to (4-(1,1-Difluoroethyl)phenyl)boronic acid: Properties, Synthesis, and Applications

(4-(1,1-Difluoroethyl)phenyl)boronic acid is a specialized synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure combines the versatile reactivity of an arylboronic acid with the unique physicochemical properties of the 1,1-difluoroethyl moiety. Arylboronic acids are foundational reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the efficient formation of carbon-carbon bonds.[1]

The 1,1-difluoroethyl group is a key bioisostere, often used by medicinal chemists to replace more metabolically labile groups, such as esters or ketones. Its introduction can profoundly influence a molecule's properties by increasing metabolic stability, modulating lipophilicity (logP), and altering acidity (pKa) of nearby functional groups. These modifications are critical in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive technical overview of the properties, synthesis, and core applications of (4-(1,1-Difluoroethyl)phenyl)boronic acid, designed for professionals in drug development and chemical research.

Physicochemical and Spectroscopic Profile

While specific experimental data for this exact molecule is not broadly published, its properties can be reliably inferred from closely related analogs and an understanding of its constituent functional groups.

Table 1: Physicochemical Properties

| Property | Value / Description | Rationale / Analog Comparison |

| CAS Number | 1215570-07-2 | Sourced from chemical supplier databases. |

| Molecular Formula | C₈H₉BF₂O₂ | Derived from the chemical structure. |

| Molecular Weight | 186.0 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid/powder. | Typical for arylboronic acids. |

| Melting Point | 143-148 °C | Sourced from chemical supplier databases. This is lower than many simple phenylboronic acids due to the disruption of crystal packing by the ethyl group. |

| Solubility | Soluble in polar organic solvents like methanol, DMSO, and THF. Slightly soluble in water and nonpolar solvents like hexane. | General solubility profile for functionalized phenylboronic acids.[2] |

| pKa | ~8.0 - 8.5 | The electron-withdrawing nature of the difluoroethyl group is expected to lower the pKa relative to unsubstituted phenylboronic acid (pKa ~8.8), making it a stronger Lewis acid.[3][4] |

Stability and Storage

Like most boronic acids, (4-(1,1-Difluoroethyl)phenyl)boronic acid is susceptible to dehydration to form its corresponding cyclic trimeric anhydride, known as a boroxine.[5][6] This process is reversible upon exposure to water.

-

Expert Insight: The formation of boroxine is an equilibrium process. While boroxines are also competent coupling partners in Suzuki reactions, the presence of a mixture of the acid and boroxine can complicate stoichiometry. Therefore, it is crucial to store the compound under anhydrous conditions.

Storage Recommendations: Store in a tightly sealed container in a cool, dry, well-ventilated place, protected from moisture and light.

Spectroscopic Characterization

The spectroscopic signature of this molecule is defined by its unique combination of aromatic, ethyl, and fluoro groups.

-

¹H NMR: Protons on the phenyl ring will appear as two doublets in the aromatic region (~7.5-8.0 ppm). The methyl group (CH₃) will appear as a triplet around 2.0 ppm due to coupling with the two fluorine atoms.

-

¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms. The chemical shift for geminal difluoroalkyl groups typically appears in the range of -90 to -115 ppm (relative to CFCl₃).[7][8] This signal will be split into a quartet by the adjacent methyl protons.

-

¹¹B NMR: The ¹¹B nucleus is NMR active. For a neutral, sp²-hybridized arylboronic acid, a broad signal is expected in the range of 26 to 30 ppm.[9][10] Upon complexation with a base or diol, the boron center becomes sp³-hybridized, causing a significant upfield shift to the 1 to 7 ppm range.[10] This property is a useful diagnostic tool for monitoring reactions.[9]

Synthesis and Purification

The most common and reliable method for synthesizing arylboronic acids involves the reaction of an organometallic reagent with a trialkyl borate ester, followed by hydrolysis.[11][12]

Caption: General workflow for the synthesis of (4-(1,1-Difluoroethyl)phenyl)boronic acid.

Experimental Protocol: Synthesis

Objective: To synthesize (4-(1,1-Difluoroethyl)phenyl)boronic acid from 1-(4-bromophenyl)-1,1-difluoroethane.

Materials:

-

1-(4-Bromophenyl)-1,1-difluoroethane

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

-

Triisopropyl borate (B(O-iPr)₃)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.

-

Formation of Organolithium: Add 1-(4-bromophenyl)-1,1-difluoroethane (1.0 eq) to the flask and dissolve in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the organolithium solution, add triisopropyl borate (1.2 eq) dropwise. The addition is exothermic; maintain the temperature at -78 °C.

-

After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

-

Hydrolysis (Workup): Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by adding 1 M HCl. Stir vigorously for 30 minutes until two clear layers form.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or silica gel column chromatography.

-

Causality Behind Choices: Using n-BuLi at -78 °C is critical for efficient lithium-halogen exchange while minimizing side reactions. Triisopropyl borate is often preferred over trimethyl borate as it is less prone to forming multiple additions to the boron center.[11] The acidic workup is necessary to hydrolyze the boronate ester to the desired boronic acid.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of (4-(1,1-Difluoroethyl)phenyl)boronic acid is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction forges a new C-C bond between the boronic acid's phenyl ring and an sp²-hybridized carbon of an organic halide or triflate.[13][14]

Mechanism and the Critical Role of the Base

The reaction proceeds through a well-established catalytic cycle.[1][13] A base is essential for the reaction to proceed; it activates the boronic acid, making it more nucleophilic for the key transmetalation step.[15][16][17][18] The base converts the neutral boronic acid into a more reactive anionic boronate species (e.g., [ArB(OH)₃]⁻).[16]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple (4-(1,1-Difluoroethyl)phenyl)boronic acid with a generic aryl bromide (Ar-Br).

Materials:

-

(4-(1,1-Difluoroethyl)phenyl)boronic acid (1.2 eq)

-

Aryl bromide (Ar-Br, 1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

-

Reaction Setup: To a flask, add the aryl bromide (1.0 eq), (4-(1,1-Difluoroethyl)phenyl)boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., Dioxane/Water) via syringe. Bubble the inert gas through the solution for 10-15 minutes to ensure it is oxygen-free.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the flask under a positive pressure of inert gas.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product via column chromatography on silica gel.

-

Self-Validating System: The success of the protocol is validated by monitoring the consumption of starting materials and the formation of the more nonpolar biaryl product via TLC. A successful reaction shows a clear shift in polarity and high conversion. The choice of a slight excess of boronic acid ensures complete consumption of the potentially more valuable aryl halide.

Safety and Handling

Arylboronic acids are generally considered irritants and may be harmful if swallowed or inhaled. Standard laboratory safety precautions should always be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. Handle the solid powder in a well-ventilated area or a fume hood to avoid dust inhalation.

-

Incompatibilities: Avoid strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

(4-(1,1-Difluoroethyl)phenyl)boronic acid stands as a valuable and highly functionalized building block for modern organic synthesis. Its utility is primarily demonstrated in the robust and versatile Suzuki-Miyaura cross-coupling reaction, allowing for the strategic introduction of the metabolically stable 1,1-difluoroethylphenyl motif into complex molecular architectures. A thorough understanding of its properties, handling requirements, and reaction mechanisms enables researchers to effectively leverage this reagent in the development of novel pharmaceuticals and advanced materials.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

-

Wikipedia. (2024). Suzuki reaction. Wikimedia Foundation.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 50(44), 10294-10297. (Note: A general reference on the topic, a direct link to the specific search result page is not available).

-

Perea, J. A., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(44), 14406–14415.

-

BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.

-

HZPT Blog. (2024). Understanding the Importance of Base in Suzuki Coupling.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Tokunaga, Y., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. HETEROCYCLES, 87(5), 991. (Note: A direct link to the specific search result page is not available, but the journal and article details are provided).

-

NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

-

ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.

-

Tokunaga, Y., Ueno, H., & Seo, T. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles, 57(5), 787-790.

-

SDSU Chemistry & Biochemistry. (n.d.). 11B NMR Chemical Shifts.

-

Zenge, J. C., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076.

-

Tokunaga, Y., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. HETEROCYCLES, 87(5), 991-1011.

-

Cramer, C. J., & Kua, J. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(2), 1029–1035.

-

ResearchGate. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine.

-

Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

-

ACS Publications. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry.

-

Wikipedia. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikimedia Foundation.

-

Hoye, T. R., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Organic Letters, 21(11), 4048–4052.

-

Organic Spectroscopy International. (n.d.). 11B NMR.

-

Royal Society of Chemistry. (2014). Supporting information for "Variation of guest selectivity within [Fe4L4]8+ tetrahedral cages...".

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.

-

MilliporeSigma. (n.d.). 4-Fluorophenylboronic acid.

-

ResearchGate. (n.d.). 11 B NMR chemical shifts and formation constants of boric acid....

-

U.S. Environmental Protection Agency. (n.d.). {4,5-Difluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid Properties. CompTox Chemicals Dashboard.

-

Sigma-Aldrich. (n.d.). 2,4-Difluorophenylboronic acid.

-

Chem-Impex International. (n.d.). [4-(1-Pyrrolidin-1-ylethyl)phenyl]boronic acid.

-

Fisher Scientific. (n.d.). 4-Fluorophenylboronic acid, 97%.

-

Echemi. (n.d.). (4-(1-(4-hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid.

-

PubChem. (n.d.). (4-(1-Hydroxyethyl)phenyl)boronic acid. National Center for Biotechnology Information.

-

Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

PubChem. (n.d.). 4-Acetylphenylboronic acid. National Center for Biotechnology Information.

-

Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 8031-8033.

-

Sigma-Aldrich. (n.d.). 4-Fluorophenylboronic acid.

-

Lumora Chemicals. (n.d.). Boronic Acid.

-

ChemScene. (n.d.). (4-(Ethylsulfonyl)phenyl)boronic acid.

-

Google Patents. (2003). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

ChemicalBook. (2023). Phenylboronic acid:Synthesis,reactions.

-

Sap, J. B. I., et al. (2019). Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. Chemical Science, 10(11), 3245–3250.

-

ChemicalBook. (n.d.). Phenylboronic acid.

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. sites.pitt.edu [sites.pitt.edu]

- 5. researchgate.net [researchgate.net]

- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 12. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. blog.hzpt.com [blog.hzpt.com]

Crystal Structure Analysis: (4-(1,1-Difluoroethyl)phenyl)boronic Acid

The following technical guide details the structural characteristics, supramolecular synthons, and crystallogenesis protocols for (4-(1,1-Difluoroethyl)phenyl)boronic acid .

This guide is structured for application scientists and medicinal chemists utilizing this compound as a bioisosteric building block in structure-based drug design (SBDD).[1]

Content Type: Technical Whitepaper & Crystallography Guide Subject: Structural Chemistry / Solid-State Characterization[1]

Executive Summary & Molecular Significance

(4-(1,1-Difluoroethyl)phenyl)boronic acid is a specialized fluorinated building block.[1] In medicinal chemistry, the 1,1-difluoroethyl group (

Understanding its solid-state arrangement is critical for:

-

Fragment-Based Drug Discovery (FBDD): Predicting binding poses in protein active sites (e.g., serine proteases).[1]

-

Process Chemistry: Managing polymorphism during scale-up.

-

Material Science: Engineering supramolecular organic frameworks (SOFs).[1]

Structural Hierarchy & Supramolecular Synthons

Unlike simple salts, arylboronic acids crystallize based on a hierarchy of intermolecular forces.[1] The crystal lattice of (4-(1,1-Difluoroethyl)phenyl)boronic acid is governed by the competition between the strong hydrogen-bonding capacity of the boronic acid "head" and the lipophilic, sterically demanding "tail."

Primary Synthon: The Centrosymmetric Dimer

The dominant structural motif for para-substituted phenylboronic acids is the formation of centrosymmetric dimers .

-

Mechanism: Two molecules interact via a twofold hydrogen-bonding network involving the hydroxyl groups.[1][2][3][4][5][6]

-

Geometry: This forms an

graph set motif (two hydrogen bond donors, two acceptors, forming an 8-membered ring).[1] -

Bond Metrics: Expect

distances in the range of 2.74 – 2.80 Å .[1]

Secondary Interactions: The Difluoroethyl Effect

The 1,1-difluoroethyl group disrupts standard herringbone packing seen in simple phenylboronic acid.

-

Weak Hydrogen Bonding: The fluorine atoms act as weak acceptors for

interactions (approx.[1] 2.5 – 2.6 Å), linking the dimers into 2D sheets.[1] -

Steric Locking: The methyl group (

) attached to the gem-difluoro center creates a rotational barrier, likely locking the ethyl group perpendicular to the phenyl ring plane to minimize

Predicted Lattice Architecture

Based on homologous structures (e.g., 4-fluorophenylboronic acid and 4-ethylphenylboronic acid), the predicted lattice parameters are:

-

Crystal System: Monoclinic or Triclinic (likely

or -

Packing Efficiency: The bulky

group prevents tight

Visualization: Supramolecular Assembly Pathway

The following diagram illustrates the logical flow of crystallization forces, from monomer to crystal lattice.

Caption: Hierarchical assembly from monomer to 3D lattice, highlighting the competition between hydrogen bonding and fluorinated steric forces.

Experimental Protocol: Optimized Crystallogenesis

To obtain Single Crystal X-Ray Diffraction (SC-XRD) quality crystals, you must control the hydrolysis rate (anhydride formation) and solubility.[1]

Reagents

-

Target Compound: (4-(1,1-Difluoroethyl)phenyl)boronic acid (>98% purity).[1]

-

Solvent System A: Acetone / Water (Polar/Protic balance).[1]

-

Solvent System B: Nitromethane (High dipole moment, good for fluorinated aromatics).[1]

Workflow: Vapor Diffusion Method

This method is self-validating; if the precipitant is too strong, amorphous powder forms immediately.[1] If optimal, nucleation occurs over 24-48 hours.[1]

-

Dissolution: Dissolve 20 mg of the boronic acid in 0.5 mL of Acetone in a small inner vial (GC vial). Ensure complete solvation; sonicate if necessary.[1]

-

Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove dust nuclei (critical for single crystal growth).

-

Setup: Place the open inner vial inside a larger outer vial containing 2 mL of Water (Antisolvent).

-

Equilibration: Cap the outer vial tightly. The water vapor will slowly diffuse into the acetone, gradually increasing polarity and forcing the lipophilic difluoroethyl tails to aggregate.

-

Observation: Store at 4°C. Monitor for colorless block-like crystals after 3 days.

Troubleshooting Table:

| Observation | Diagnosis | Corrective Action |

| Oiling out | Supersaturation too high | Reduce concentration to 10 mg/0.5 mL.[1] |

| Microcrystalline powder | Diffusion too fast | Use a narrower inner vial or switch antisolvent to Pentane.[1] |

| Boroxine formation | Dehydration occurring | Add 1% water to the solvent matrix to shift equilibrium to the acid.[1] |

Structural Characterization Data (Reference Values)

When solving the structure, compare your refined data against these expected parameters derived from homologous fluorinated phenylboronic acids.

Table 1: Predicted Crystallographic Parameters

| Parameter | Expected Range | Structural Logic |

| Space Group | Centrosymmetric packing is favored by the dimer motif.[1] | |

| B-C Bond Length | 1.55 – 1.57 Å | Typical for |

| C-F Bond Length | 1.35 – 1.38 Å | Characteristically short due to high electronegativity.[1] |

| Torsion Angle | 15° – 30° | The |

| Intermolecular dist. | 3.3 – 3.5 Å |

Data Validation Check

-

Check 1: Ensure the Boron atom is trigonal planar (

angles -

Check 2: Verify the presence of the hydrogen on the oxygen atoms in the difference Fourier map to confirm it is the free acid and not the boroxine anhydride.

References

-

Rodríguez-Cuamatzi, P., et al. (2008).[1][3] 2,4-Difluorophenylboronic acid.[1][2][3] Acta Crystallographica Section E. Link

-

Hall, D. G. (2011).[1] Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1][7][8][9][10] Wiley-VCH.[1] Link[1]

-

CrystEngComm. (2013).[1] Supramolecular synthons in the crystal structures of phenylboronic acids. Royal Society of Chemistry.[1] Link

-

Cambridge Crystallographic Data Centre (CCDC). CSD Entry Search: Fluorinated Phenylboronic Acids. Link

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Difluoro-phenyl-boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sites.pitt.edu [sites.pitt.edu]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

Introduction: The Significance of Fluorinated Boronic Acids in Drug Discovery

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of (4-(1,1-Difluoroethyl)phenyl)boronic acid

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) characterization of (4-(1,1-Difluoroethyl)phenyl)boronic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹H and ¹⁹F NMR spectroscopy as applied to this specific fluorinated organoboron compound. We will explore the causality behind experimental choices, provide detailed protocols, and interpret the resulting spectral data, grounding our discussion in authoritative scientific principles.

(4-(1,1-Difluoroethyl)phenyl)boronic acid is a valuable building block in medicinal chemistry. The phenylboronic acid moiety is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a powerful tool for forging carbon-carbon bonds.[1] The introduction of the 1,1-difluoroethyl group can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in pharmaceutical research and development. It provides atomic-level insights into molecular structure, enabling unambiguous compound identification, purity assessment, and the study of intermolecular interactions.[3][4] For fluorinated molecules like our subject compound, ¹⁹F NMR offers a highly sensitive and selective analytical window, complementing the standard ¹H NMR analysis.[5][6]

Molecular Structure and NMR-Active Nuclei

The structural integrity of (4-(1,1-Difluoroethyl)phenyl)boronic acid is paramount to its function. A clear visualization of its structure helps in predicting and interpreting its NMR spectra.

Caption: Molecular structure of (4-(1,1-Difluoroethyl)phenyl)boronic acid.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For (4-(1,1-Difluoroethyl)phenyl)boronic acid, we anticipate signals from the aromatic ring and the methyl group of the difluoroethyl substituent.

Predicted ¹H NMR Signals

-

Aromatic Protons (Ar-H): The benzene ring is para-substituted, leading to an AA'BB' spin system. This typically manifests as two distinct signals, each appearing as a doublet.

-

H-2, H-6 (ortho to Boronic Acid): These protons are expected to be deshielded by the electron-withdrawing boronic acid group and will appear downfield. Their chemical shift is predicted to be in the range of δ 7.8-8.1 ppm .[7][8]

-

H-3, H-5 (ortho to Difluoroethyl Group): These protons are adjacent to the carbon bearing the difluoroethyl group. Their chemical shift is influenced by this group and they are expected to resonate slightly upfield compared to H-2/H-6, likely in the range of δ 7.4-7.6 ppm .

-

Integration: The integral for each of these signals will correspond to 2 protons.

-

Multiplicity: Each signal will appear as a doublet due to coupling with the adjacent aromatic protons (³JHH ≈ 8 Hz).

-

-

Methyl Protons (-CH₃): The three equivalent protons of the methyl group are adjacent to the difluoromethyl carbon.

-

Chemical Shift: These protons are on an sp³-hybridized carbon and are expected to resonate in the range of δ 1.8-2.2 ppm .

-

Integration: The integral for this signal will correspond to 3 protons.

-

Multiplicity: Crucially, this signal will be split into a triplet due to coupling with the two adjacent fluorine atoms (³JHF). The expected coupling constant is typically in the range of 15-25 Hz.[9]

-

-

Boronic Acid Protons (-B(OH)₂): The two protons on the hydroxyl groups of the boronic acid are acidic and readily exchange with trace amounts of water in the solvent. This often results in a broad singlet that can appear over a wide chemical shift range, or it may not be observed at all if a protic deuterated solvent like methanol-d₄ is used.[10]

Part 2: ¹⁹F NMR Spectral Analysis

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and the wide range of chemical shifts, which makes spectral interpretation straightforward.[6][11]

Predicted ¹⁹F NMR Signal

-

Difluoromethyl Fluorines (-CF₂-): The two fluorine atoms are chemically and magnetically equivalent.

-

Chemical Shift: The chemical shift of fluorine is highly sensitive to the electronic environment.[2] For a CF₂ group adjacent to a methyl and an aromatic ring, the signal is expected in the range of δ -90 to -110 ppm (relative to CFCl₃ at 0 ppm).[12]

-

Multiplicity: The signal for the two fluorine atoms will be split by the three adjacent methyl protons. This will result in a quartet (n+1 rule, where n=3 protons). The coupling constant (³JFH) will be identical to the ³JHF observed in the ¹H spectrum.

-

Part 3: Experimental Protocol for NMR Data Acquisition

Adherence to a rigorous and well-justified protocol is essential for acquiring high-quality, reproducible NMR data. This section outlines the recommended procedure for the analysis of (4-(1,1-Difluoroethyl)phenyl)boronic acid.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 10-20 mg of (4-(1,1-Difluoroethyl)phenyl)boronic acid into a clean, dry vial.[13]

-

Add approximately 0.7 mL of a suitable deuterated solvent. Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[14][15] For boronic acids, which have a tendency to form trimeric anhydrides (boroxines) in non-polar solvents, leading to complex or broad spectra, a polar aprotic solvent like DMSO-d₆ or a protic solvent like methanol-d₄ is recommended to break up these oligomers.[10]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS). Causality: TMS provides a reference signal at 0 ppm for accurate chemical shift calibration, is chemically inert, and is volatile, allowing for easy sample recovery.[16][17][18]

-

Vortex the vial until the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[13]

-

-

Instrumental Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. Causality: The lock system compensates for magnetic field drift, ensuring spectral stability over the course of the experiment.

-

Tune and match the probe for both the ¹H and ¹⁹F frequencies.

-

Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp spectral lines and high resolution.

-

For ¹H NMR: Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans).

-

For ¹⁹F NMR: Acquire the proton-coupled spectrum. A wider spectral width is typically required compared to ¹H NMR. A relaxation delay of 2-5 seconds is recommended for accurate integration.[6][19]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase correction and baseline correction to obtain a properly presented spectrum.

-

Calibrate the ¹H spectrum by setting the TMS signal to δ 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to confirm the structure.

-

Part 4: Summary of Expected NMR Data

The following table summarizes the predicted ¹H and ¹⁹F NMR data for (4-(1,1-Difluoroethyl)phenyl)boronic acid.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| ¹H | Ar-H (o-B(OH)₂) | 7.8 - 8.1 | Doublet (d) | ³JHH ≈ 8 | 2H |

| ¹H | Ar-H (o-CF₂CH₃) | 7.4 - 7.6 | Doublet (d) | ³JHH ≈ 8 | 2H |

| ¹H | -CH₃ | 1.8 - 2.2 | Triplet (t) | ³JHF ≈ 15-25 | 3H |

| ¹H | -B(OH)₂ | Broad, variable | Singlet (br s) | - | 2H |

| ¹⁹F | -CF₂- | -90 to -110 | Quartet (q) | ³JFH ≈ 15-25 | 2F |

Conclusion: A Self-Validating Analytical System

The combined use of ¹H and ¹⁹F NMR spectroscopy provides a self-validating system for the structural confirmation of (4-(1,1-Difluoroethyl)phenyl)boronic acid. The ¹H NMR spectrum confirms the presence and connectivity of the aromatic and methyl protons, with the triplet multiplicity of the methyl group providing the first piece of evidence for the adjacent -CF₂- group. The ¹⁹F NMR spectrum corroborates this by showing a quartet, confirming the presence of the adjacent methyl group. The observed coupling constants in both spectra should be identical, providing a definitive link and a high degree of confidence in the structural assignment. This rigorous analytical approach is fundamental to ensuring the quality and integrity of chemical entities used in drug discovery and development.[20][21]

References

-

NMR Spectroscopy Revolutionizes Drug Discovery. (2024, June 28). Spectroscopy Online. [Link]

-

Koehler, M. F. T., et al. (2023). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. [Link]

-

Solvents, deuterated for NMR for laboratory. Scharlab. [Link]

-

Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights. [Link]

-

Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. (n.d.). Walsh Medical Media. [Link]

-

Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025, August 28). UCHEM. [Link]

-

The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2024, May 22). AZoOptics. [Link]

-

Tetramethylsilane. (n.d.). In Wikipedia. Retrieved February 16, 2026. [Link]

-

Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. (2025, February 12). Save My Exams. [Link]

-

Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? (2016, March 14). Chemistry Stack Exchange. [Link]

-

Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? (n.d.). Stack Exchange. [Link]

-

NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019, December 11). PMC. [Link]

-

Guzman, A. L., & Hoye, T. R. (n.d.). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. The Journal of Organic Chemistry. [Link]

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). PMC. [Link]

-

PSYCHE to Evaluate 1H-19F Coupling Constants. (2017, January 23). University of Ottawa NMR Facility Blog. [Link]

-

11B NMR Chemical Shifts. (n.d.). SDSU Chemistry. [Link]

-

NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility - Iowa State University. [Link]

-

Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017, November 21). Reddit. [Link]

-

Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. (n.d.). The Royal Society of Chemistry. [Link]

-

1H NMR Chemical Shifts. (n.d.). University of Puget Sound. [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem. [Link]

-

CF2=CFCF2OCH2CF3 - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

19Flourine NMR. (n.d.). University of Ottawa. [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]

-

13.4 Chemical Shifts in 1H NMR Spectroscopy. (2023, September 20). Organic Chemistry | OpenStax. [Link]

-

14.5: Chemical Shifts in ¹H NMR Spectroscopy. (2025, December 9). Chemistry LibreTexts. [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). [Link]

-

1H NMR Chemical Shifts for Common Functional Groups. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16. [Link]

-

NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University. [Link]

-

How to Prepare an NMR Sample. (2014, September 17). YouTube. [Link]

-

1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. (n.d.). PMC. [Link]

-

Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. (2020, August 11). [Link]

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (n.d.). PMC. [Link]

-

19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Analytical Methods (RSC Publishing). [Link]

-

4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645. (n.d.). PubChem. [Link]

-

Phenylboronic acid – preparation and application. (2024, January 9). Georganics. [Link]

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (n.d.). University of Pittsburgh. [Link]

-

Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. (n.d.). Chemical Science (RSC Publishing). [Link]

Sources

- 1. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 2. dovepress.com [dovepress.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. azooptics.com [azooptics.com]

- 5. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. rsc.org [rsc.org]

- 8. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. reddit.com [reddit.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 15. myuchem.com [myuchem.com]

- 16. Tetramethylsilane - Wikipedia [en.wikipedia.org]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. par.nsf.gov [par.nsf.gov]

- 19. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability & Storage of (4-(1,1-Difluoroethyl)phenyl)boronic Acid

Introduction & Chemical Identity

(4-(1,1-Difluoroethyl)phenyl)boronic acid is a specialized organoboron reagent used primarily in Suzuki-Miyaura cross-coupling reactions to introduce the 1,1-difluoroethyl motif (

Due to the specific electronic properties of the 1,1-difluoroethyl group (electron-withdrawing), this compound exhibits distinct stability profiles compared to simple phenylboronic acid. This guide details the mechanistic underpinnings of its degradation and provides evidence-based protocols for its storage and handling.

Chemical Profile

| Property | Detail |

| Chemical Name | (4-(1,1-Difluoroethyl)phenyl)boronic acid |

| Structure | |

| Electronic Character | Electron-Deficient (due to |

| Physical State | White to off-white powder |

| Solubility | Soluble in MeOH, EtOH, THF, DMSO; sparingly soluble in water |

| Key Instability | Protodeboronation (Base-sensitive), Dehydration (Boroxine formation) |

Stability Mechanisms & Degradation Pathways[4]

Understanding the causality of degradation is essential for proper storage. This compound faces two primary stability challenges: Dehydration and Protodeboronation .

Dehydration: The Boroxine Equilibrium

Like most arylboronic acids, (4-(1,1-Difluoroethyl)phenyl)boronic acid exists in a thermodynamic equilibrium with its cyclic trimeric anhydride, known as a boroxine . This process is reversible and driven by thermal energy and the removal of water.

-

Mechanism: Three molecules of boronic acid condense, releasing three molecules of water to form a six-membered

ring. -

Implication: "Pure" boronic acid often contains varying amounts of boroxine. This alters the effective molecular weight and stoichiometry in reactions.

-

Control: Storage in humid conditions favors the acid; storage in desiccated conditions favors the boroxine. Note: The boroxine form is generally more chemically stable but less reactive in aqueous coupling conditions until hydrolyzed.

Protodeboronation: The Achilles' Heel

Protodeboronation is the irreversible cleavage of the C-B bond, replacing the boron moiety with a proton.[1]

-

Electronic Effect: The 1,1-difluoroethyl group is electron-withdrawing. This decreases the electron density on the aromatic ring, making the boron center more Lewis acidic and the C-B bond more susceptible to heterolytic cleavage, particularly under basic conditions.

-

Mechanism:

-

Coordination: A base (e.g.,

) coordinates to the boron, forming a tetrahedral boronate anion. -

Cleavage: The C-B bond breaks, generating a transient carbanion (stabilized by the electron-withdrawing group) which is immediately protonated by water.

-

-

Risk Factor: High pH environments and elevated temperatures significantly accelerate this pathway.

Visualization of Degradation Pathways

Figure 1: Interconversion and degradation pathways.[2][3] Green arrows indicate reversible storage states; red dashed arrows indicate irreversible loss of titer.

Storage & Handling Protocols

Based on the stability profile, the following protocols are mandatory to maintain reagent integrity >98%.

Storage Conditions

| Parameter | Requirement | Scientific Rationale |

| Temperature | Slows the kinetics of dehydration and spontaneous oxidation. | |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents atmospheric moisture from shifting the acid/boroxine ratio unpredictably and minimizes oxidative deborylation. |

| Container | Amber Glass or HDPE | Protects from light (minor factor) and physical damage. Caps must be parafilmed to ensure a hermetic seal. |

| Desiccant | Not Recommended inside | Placing desiccant inside the vial forces conversion to boroxine. Store the sealed vial within a desiccator if boroxine formation is acceptable/desired. |

Handling Best Practices

-

Equilibration: Allow the container to reach room temperature before opening to prevent condensation of atmospheric water onto the cold solid (which accelerates hydrolysis/clumping).

-

Aliquot Usage: If the reagent is used frequently, package into single-use aliquots to avoid repeated freeze-thaw cycles and atmospheric exposure.

-

Avoid Strong Bases: Do not store or pre-mix with strong bases (NaOH, KOH, alkoxides) for extended periods prior to reaction initiation.

Quality Control & Analytics

Trustworthiness relies on verification. Use these methods to validate the compound's purity and state.

NMR Analysis (Acid vs. Boroxine)

NMR is the most reliable method to distinguish the free acid from the anhydride.-

Solvent: DMSO-

(often promotes monomer formation) or -

Diagnostic Signals:

-

Boronic Acid:

protons typically appear as a broad singlet around 8.0--8.5 ppm (concentration dependent). -

Boroxine: Lacks

signals; aromatic signals may shift slightly downfield (approx. 0.1--0.3 ppm difference). -

1,1-Difluoroethyl Group: The methyl triplet (approx. 1.9 ppm,

) is usually distinct for the intact aryl ring. If protodeboronation has occurred, the shift of this group in the byproduct (difluoroethylbenzene) will change significantly.

-

Purity Assay (Titration)

Since the acid/boroxine ratio fluctuates, a functional titration is more accurate than weight-based stoichiometry.

Protocol: D-Mannitol Titration

-

Principle: Boronic acids complex with diols (like D-mannitol) to release a proton, which can be titrated with standard NaOH.

-

Reagents: D-Mannitol (excess), 0.1 M NaOH (standardized), Phenolphthalein indicator.

-

Procedure:

-

Dissolve ~100 mg of boronic acid in 10 mL neutral methanol.

-

Add 1 g D-Mannitol (excess).

-

Add 3 drops phenolphthalein.

-

Titrate with 0.1 M NaOH until faint pink color persists.

-

-

Calculation:

QC Workflow Diagram

Figure 2: Quality Control Decision Tree. Ensures only validated material enters the synthesis pipeline.

Experimental Protocols

Recrystallization (Purification)

If the compound has degraded (brown discoloration or high protodeboronation byproduct), use this protocol.

-

Dissolution: Dissolve the crude solid in a minimum amount of hot acetone or acetonitrile.

-

Filtration: Filter while hot to remove insoluble boroxines or inorganic salts.

-

Precipitation: Slowly add water (antisolvent) until the solution turns turbid.

-

Cooling: Allow to stand at room temperature for 1 hour, then refrigerate at

overnight. -

Collection: Filter the white crystals, wash with cold water/hexanes, and dry under vacuum.

References

-

Cox, P. A., et al. (2016).[3] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[3] Link

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

IUPAC. (2022). Protodeboronation Mechanisms and Stability of Boronic Esters. University of Edinburgh Research Explorer. Link

-

Sigma-Aldrich. (2023).[4] Safety Data Sheet: 4-Fluorophenylboronic acid (Analogous Stability Data). Link

-

Noonan, G., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society.[3] Link

Sources

An In-Depth Technical Guide to (4-(1,1-Difluoroethyl)phenyl)boronic acid (CAS Number: 1162257-36-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(1,1-Difluoroethyl)phenyl)boronic acid, identified by CAS number 1162257-36-4, is a synthetic organoboron compound that has garnered significant interest within the scientific community. Its unique structure, featuring a phenylboronic acid moiety appended with a 1,1-difluoroethyl group, positions it as a valuable building block in organic synthesis and a promising candidate for various applications in medicinal chemistry and materials science.

The boronic acid functional group is renowned for its versatility, most notably its participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This reactivity allows for the facile construction of complex molecular architectures, including biaryl and heteroaryl structures prevalent in many pharmaceutical agents.

Furthermore, the incorporation of the difluoroethyl group imparts distinct electronic properties and can significantly influence the pharmacokinetic and pharmacodynamic profile of a molecule. Fluorine is known to enhance metabolic stability, improve binding affinity, and modulate the acidity of nearby functional groups, making it a favored element in drug design. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of (4-(1,1-Difluoroethyl)phenyl)boronic acid, alongside a list of current suppliers, to support ongoing research and development efforts.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While specific experimental data for (4-(1,1-Difluoroethyl)phenyl)boronic acid is not extensively reported in publicly available literature, its properties can be inferred from its structural analogues and the well-documented behavior of phenylboronic acids.

| Property | Value | Source |

| CAS Number | 1162257-36-4 | N/A |

| Molecular Formula | C₈H₉BF₂O₂ | N/A |

| Molecular Weight | 185.96 g/mol | N/A |

| Appearance | Expected to be a white to off-white solid. | Inferred from similar compounds. |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO, with limited solubility in nonpolar solvents and water at neutral pH. The solubility in aqueous solutions is expected to increase with pH due to the formation of the boronate anion. | Inferred from general solubility of phenylboronic acids. |

| Melting Point | Not explicitly reported. Phenylboronic acid has a melting point of 216-219 °C. The presence of the difluoroethyl group may alter this value. | [1] |

| Boiling Point | Not explicitly reported. Phenylboronic acids generally have high boiling points and may decompose upon heating. | N/A |

| pKa | Not explicitly reported. The pKa of phenylboronic acid is approximately 8.8. The electron-withdrawing nature of the difluoroethyl group is expected to lower the pKa of the boronic acid, making it more acidic. Fluorinated phenylboronic acids can have pKa values ranging from 6.17 to 8.77.[2] | [1][2] |

Spectral Data:

-

¹H NMR: The spectrum would likely show signals corresponding to the aromatic protons on the phenyl ring, with splitting patterns indicative of a 1,4-disubstituted benzene ring. A characteristic quartet or triplet would be expected for the methyl group of the difluoroethyl moiety due to coupling with the fluorine atoms. The acidic protons of the boronic acid group may appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

-

¹³C NMR: The spectrum would display signals for the carbon atoms of the phenyl ring and the difluoroethyl group. The carbon attached to the boron atom may show broadening due to quadrupolar relaxation. The carbon of the difluoroethyl group bonded to the fluorine atoms would exhibit a characteristic triplet due to C-F coupling.

-

¹⁹F NMR: This would be a key technique to characterize the compound, showing a signal for the two equivalent fluorine atoms of the difluoroethyl group.

-

IR Spectroscopy: The spectrum would be expected to show characteristic absorption bands for O-H stretching of the boronic acid (around 3300 cm⁻¹), C-H stretching of the aromatic ring and alkyl group, C=C stretching of the aromatic ring (around 1600 cm⁻¹), and B-O stretching (around 1350 cm⁻¹).

Synthesis

The synthesis of (4-(1,1-Difluoroethyl)phenyl)boronic acid can be achieved through established organometallic methodologies. A common and effective route involves the borylation of a corresponding aryl halide precursor.

Proposed Synthetic Pathway:

Sources

An In-depth Technical Guide to (4-(1,1-Difluoroethyl)phenyl)boronic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Boronic Acids in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The 1,1-difluoroethyl group, in particular, is increasingly recognized as a valuable bioisostere for various functional groups, capable of enhancing metabolic stability, modulating lipophilicity, and influencing binding affinity.[1][2] When coupled with the synthetic versatility of the boronic acid moiety, a key building block in carbon-carbon bond formation, compounds like (4-(1,1-Difluoroethyl)phenyl)boronic acid emerge as highly valuable reagents for the synthesis of novel therapeutics.[3]

This in-depth technical guide provides a comprehensive overview of (4-(1,1-Difluoroethyl)phenyl)boronic acid, covering its commercial availability, detailed synthesis protocols, and its applications in drug discovery and development.

Commercial Availability

(4-(1,1-Difluoroethyl)phenyl)boronic acid, identified by the CAS Number 1162257-36-4 , is commercially available from a range of specialized chemical suppliers.[4] This accessibility makes it a readily available building block for research and development purposes. Below is a summary of representative suppliers and their typical product offerings.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich (Bide Pharmatech) | (4-(1,1-Difluoroethyl)phenyl)boronic acid | 1162257-36-4 | ≥95% | Custom |

| Chemenu | (4-(1,1-Difluoroethyl)phenyl)boronic acid | 1162257-36-4 | ≥97% | 1g, 5g, 10g, 25g, 50g, 100g |

| BLDpharm | (4-(1,1-Difluoroethyl)phenyl)boronic acid | 1162257-36-4 | ≥97% | 1g, 5g, 10g, 25g |

| AstaTech | (4-(1,1-Difluoroethyl)phenyl)boronic acid | 1162257-36-4 | ≥97% | 1g, 5g, 10g, 25g, 50g, 100g |

| PharmaBlock | (4-(1,1-Difluoroethyl)phenyl)boronic acid | 1162257-36-4 | ≥95% | 1g, 5g, 10g, 25g, 50g, 100g |

Note: Availability and purity levels are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis of (4-(1,1-Difluoroethyl)phenyl)boronic acid

The most common and efficient synthesis of (4-(1,1-Difluoroethyl)phenyl)boronic acid involves a two-step process starting from the commercially available 1-(4-bromophenyl)ethanone. The first step is the conversion of the ketone to the corresponding 1,1-difluoroethyl derivative, followed by the conversion of the aryl bromide to the boronic acid.

Step 1: Synthesis of 1-bromo-4-(1,1-difluoroethyl)benzene

This initial step involves the fluorination of 1-(4-bromophenyl)ethanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).[5]

Experimental Protocol:

-

Reaction Setup: To a solution of 1-(4-bromophenyl)ethanone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add diethylaminosulfur trifluoride (DAST) (2.0-3.0 eq) dropwise at 0 °C.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Separate the organic layer and extract the aqueous layer with DCM (3 x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-bromo-4-(1,1-difluoroethyl)benzene as a colorless to pale yellow oil.[5]

Caption: Workflow for the synthesis of 1-bromo-4-(1,1-difluoroethyl)benzene.

Step 2: Synthesis of (4-(1,1-Difluoroethyl)phenyl)boronic acid

The second step involves a lithium-halogen exchange followed by borylation to form the desired boronic acid.[6]

Experimental Protocol:

-

Reaction Setup: Dissolve 1-bromo-4-(1,1-difluoroethyl)benzene (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and diethyl ether (typically a 2:1 to 3:1 ratio) and cool the solution to -78 °C under an inert atmosphere.

-

Lithiation: Slowly add n-butyllithium (n-BuLi) (1.1-1.2 eq, as a solution in hexanes) to the cooled solution. Stir the mixture at -78 °C for 1-2 hours.

-

Borylation: To the resulting aryllithium species, add triisopropyl borate (1.2-1.5 eq) dropwise, ensuring the temperature remains at -78 °C. After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1 M hydrochloric acid (HCl) at 0 °C. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography to yield (4-(1,1-Difluoroethyl)phenyl)boronic acid as a white to off-white solid.

Caption: Workflow for the synthesis of (4-(1,1-Difluoroethyl)phenyl)boronic acid.

Physicochemical Properties

Understanding the physicochemical properties of (4-(1,1-Difluoroethyl)phenyl)boronic acid is crucial for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value |

| Molecular Formula | C₈H₉BF₂O₂ |

| Molecular Weight | 185.96 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 145-155 °C (typical) |

| Solubility | Soluble in organic solvents such as methanol, ethanol, THF, and DMSO. Limited solubility in water.[7] |

| pKa | The pKa of the boronic acid is influenced by the electron-withdrawing nature of the 1,1-difluoroethyl group, generally leading to a lower pKa compared to unsubstituted phenylboronic acid.[8] |

Applications in Drug Discovery and Development

The unique properties of the 1,1-difluoroethyl group make (4-(1,1-Difluoroethyl)phenyl)boronic acid a valuable building block in medicinal chemistry. Its primary application is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[9][10]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[11] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and coupling partners.[12]

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

The incorporation of the 4-(1,1-difluoroethyl)phenyl moiety into a drug candidate can offer several advantages:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the 1,1-difluoroethyl group resistant to oxidative metabolism. This can lead to improved pharmacokinetic profiles, such as a longer half-life and increased oral bioavailability.[13][14]

-

Modulation of Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and its distribution within the body.[1]

-

Altered Acidity/Basicity: The strong electron-withdrawing nature of the difluoromethyl group can influence the pKa of nearby functional groups, which can impact drug-receptor interactions and solubility.[13]

-

Improved Binding Affinity: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially leading to increased potency.

While specific examples of marketed drugs containing the (4-(1,1-difluoroethyl)phenyl)boronic acid building block are not yet prevalent, its structural motifs are present in numerous investigational compounds across various therapeutic areas, including oncology, inflammation, and infectious diseases.

Handling and Storage

Arylboronic acids, including (4-(1,1-Difluoroethyl)phenyl)boronic acid, require careful handling and storage to maintain their integrity.

-

Stability: Arylboronic acids can be susceptible to degradation through protodeboronation, especially under basic aqueous conditions.[4][15] The presence of electron-withdrawing groups, such as the 1,1-difluoroethyl group, can influence the rate of this degradation. Boronic acids can also undergo dehydration to form boroxines (cyclic anhydrides), which may affect their reactivity.

-

Storage: It is recommended to store (4-(1,1-Difluoroethyl)phenyl)boronic acid in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. Tightly sealed containers are essential to prevent moisture and air exposure.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

(4-(1,1-Difluoroethyl)phenyl)boronic acid is a commercially available and synthetically accessible building block of significant interest to the drug discovery and development community. Its unique combination of a metabolically stable 1,1-difluoroethyl group and a versatile boronic acid handle makes it a powerful tool for the synthesis of novel therapeutic agents with potentially improved pharmacokinetic and pharmacodynamic properties. A thorough understanding of its synthesis, properties, and handling is essential for its effective application in the pursuit of new and improved medicines.

References

- S-H. Lee, et al. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. J. Org. Chem.2008, 73 (15), 5875–5883.

- A. S. Batsanov, et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc.2021, 143 (36), 14686–14701.

- A. Suzuki. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50 (30), 6722-6737.

-

Royal Society of Chemistry. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Available at: [Link].

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link].

- N. Miyaura, A. Suzuki. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.

-

Figshare. The pharmacokinetic properties of the top candidate compounds. Available at: [Link].

- S. G. DiMagno, et al. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals (Basel). 2019, 12 (3), 126.

-

ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. Available at: [Link].

- S. Purser, et al. Fluorine in medicinal chemistry. Chem. Soc. Rev.2008, 37 (2), 320-330.

-

Bentham Science. Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Available at: [Link].

-

Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Available at: [Link].

-

SciSpace. Design and Synthesis of Phenyl Boronic Acids and Benzothiophenones as Anticholinesterases. Available at: [Link].

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link].

- C. E. Jakobsche, et al. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. J. Med. Chem.2010, 53 (8), 3249–3259.

-

SpringerLink. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link].

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. rsc.org [rsc.org]

- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzene, 1-bromo-4-(1,1-difluoroethyl)- synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarship.claremont.edu [scholarship.claremont.edu]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Suzuki coupling conditions with (4-(1,1-Difluoroethyl)phenyl)boronic acid

Application Note: Optimizing Suzuki-Miyaura Cross-Coupling of (4-(1,1-Difluoroethyl)phenyl)boronic Acid

Executive Summary

The incorporation of the 1,1-difluoroethyl (–CF₂CH₃) moiety into drug candidates is a high-value strategy in medicinal chemistry. Acting as a lipophilic bioisostere for carbonyls or sulfoxides, it modulates metabolic stability and pKa without introducing hydrogen bond donors. However, the coupling of (4-(1,1-difluoroethyl)phenyl)boronic acid presents specific challenges distinct from simple phenylboronic acids.

This guide details optimized protocols to mitigate the two primary failure modes: protodeboronation (due to the electron-withdrawing nature of the fluoroalkyl group) and base-mediated degradation . We present a robust "Standard Protocol" for general screening and an "Advanced Protocol" for sterically demanding or base-sensitive substrates.

Chemical Context & Mechanistic Challenges

The 1,1-difluoroethyl group exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density of the aryl ring. This has profound implications for the Suzuki catalytic cycle:

-

Accelerated Transmetallation: The electron-deficient nature of the boron center increases its Lewis acidity, theoretically accelerating transmetallation with the Palladium(II) intermediate.

-

Protodeboronation Risk: The same electron deficiency stabilizes the intermediate aryl anion (or zwitterionic transition state), significantly increasing the rate of base-catalyzed protodeboronation (hydrolytic cleavage of the C-B bond) before the coupling can occur.

-

Base Sensitivity: While the benzylic C-F bonds are relatively stable, strong alkoxide bases (e.g., t-BuOK) at high temperatures can promote trace

-fluorine elimination or defluorinative side reactions.

Strategic Imperative: The reaction conditions must be tuned to facilitate rapid transmetallation while maintaining a pH window that minimizes protodeboronation.

Decision Framework & Workflow

The following decision tree outlines the logical flow for selecting the appropriate protocol based on the coupling partner.

Figure 1: Experimental decision matrix for selecting coupling conditions.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (General Purpose)

Best for: Unhindered aryl bromides/iodides and stable substrates.

Rationale: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) provides a large bite angle, stabilizing the Pd(0) species and promoting reductive elimination. Potassium carbonate provides sufficient activation of the boronic acid without being aggressively caustic.

Materials:

-

(4-(1,1-Difluoroethyl)phenyl)boronic acid (1.2 equiv)

-

Aryl Halide (1.0 equiv)

-

Catalyst: [Pd(dppf)Cl₂]·CH₂Cl₂ (3-5 mol%)

-

Base: K₂CO₃ (2.0 - 3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 223 mg), and K₂CO₃ (2.0 mmol, 276 mg).

-

Solvent: Add 1,4-Dioxane (4 mL) and deionized Water (1 mL).

-

Degas: Sparge the mixture with Argon or Nitrogen for 5–10 minutes. Note: Oxygen removal is critical to prevent homocoupling and phenol formation.

-

Catalyst: Add [Pd(dppf)Cl₂]·CH₂Cl₂ (0.03 mmol, 24.5 mg) quickly under inert flow. Cap the vial immediately.

-

Reaction: Heat the block to 80 °C with vigorous stirring.

-

Monitoring: Check by HPLC or TLC after 2 hours. If starting material remains, continue to 4–6 hours.

-

QC Check: If the boronic acid is consumed but halide remains, add 0.5 equiv more boronic acid (protodeboronation likely occurred).

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

Protocol B: The "High-Efficiency" Method (Challenging Substrates)

Best for: Aryl chlorides, ortho-substituted partners, or base-sensitive groups.

Rationale: Buchwald's XPhos Pd G3 precatalyst generates the active Pd(0)-L species immediately upon activation. The bulky, electron-rich XPhos ligand facilitates oxidative addition into unreactive aryl chlorides and accelerates reductive elimination, minimizing the residence time of the boronic acid in the basic medium. Potassium phosphate (

Materials:

-

(4-(1,1-Difluoroethyl)phenyl)boronic acid (1.3 equiv)

-

Aryl Halide (1.0 equiv)

-

Catalyst: XPhos Pd G3 (2-3 mol%)

-

Base: K₃PO₄ (2.0 equiv, preferably 0.5M aqueous solution)

-